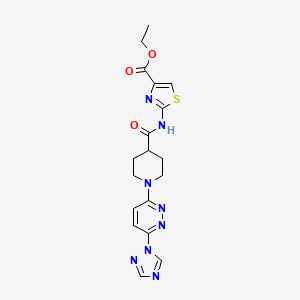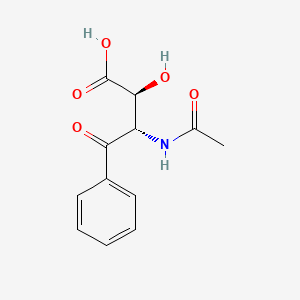
Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Threo-(2RS)-3-acetylamino-2-hydroxy-4-oxo-4-phenylbutyric acid” is a complex organic compound. The term “Threo” in the name refers to a specific stereochemical configuration. In molecules with two stereogenic centers, the configuration can be classified as either “erythro” or “threo”. In the “threo” configuration, the two identical groups on both chiral centers are on opposite sides .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various catalysts. For instance, threonine aldolases have been used for the synthesis of β-hydroxy-α-amino acids, starting from the achiral precursors glycine and an aldehyde . A multi-enzyme cascade reaction has also been reported for the synthesis of l-threo-phenylserine from cheap benzoic acid .Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), high-resolution mass spectrometry (HRMS) analyses, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystal structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. Threonine aldolases, for instance, can catalyze the formation or cleavage of carbon–carbon bonds, leading to stereochemically pure chiral products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks for Enantiomerically Pure Compounds
Research has demonstrated that derivatives of β-hydroxy-carboxylic acids, such as (R)-3-Hydroxybutyric acid, when reacted with pivalaldehyde, can yield crystalline compounds that serve as versatile building blocks for the synthesis of enantiomerically pure compounds. These building blocks have been applied in various reactions, such as Michael addition and alkylation, to produce enantiomerically pure enol acetals of aceto-acetic acid without racemization and without the use of a chiral auxiliary (Seebach & Zimmermann, 1986).
Optical Resolution and Enantiomeric Purity
The preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) through optical resolution has been documented, indicating the significance of obtaining enantiomerically pure compounds for further scientific and pharmacological studies (Shiraiwa et al., 2003).
Reduction Methods for Synthesis
Comparison of chemical and biochemical reduction methods for synthesizing (R)-2-Hydroxy-4-phenylbutyric acid, a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, showcases the diversity of approaches in obtaining key pharmaceutical intermediates. This research compares enzymatic reduction with microbial transformation and chemical hydrogenation methods, highlighting the synthesis pathway's efficiency and selectivity (Schmidt et al., 1992).
Metabolism and Biochemical Analysis
Studies on the metabolism of branched-chain amino acids and ketogenesis have identified hydroxy- and oxomonocarboxylic acids as metabolites originating mainly from these processes. This research provides insights into the biochemical pathways and the formation of compounds such as threo-3-hydroxy-2-methylbutyric acid in the context of human health and disease (Liebich & Först, 1984).
Enantiomeric Pure α-Amino-β-Hydroxy Acids
Research into the addition of chiral glycine, methionine, and vinylglycine enolate derivatives to aldehydes and ketones has led to the preparation of enantiomerically pure α-amino-β-hydroxy acids. This work not only expands the toolkit for synthesizing biologically relevant compounds but also provides a methodological foundation for producing enantiomerically pure substances for pharmaceutical applications (Seebach et al., 1987).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVRHJSMHHKUKE-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694062.png)

![Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2694064.png)
![2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2694066.png)
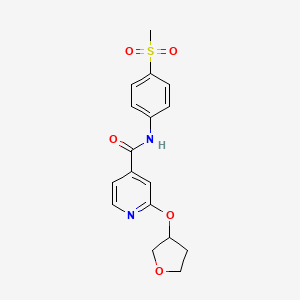
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride](/img/structure/B2694070.png)
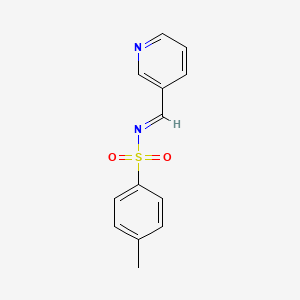
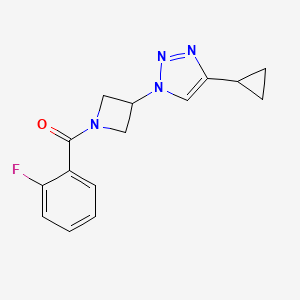


![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)
![2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2694081.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2694082.png)
